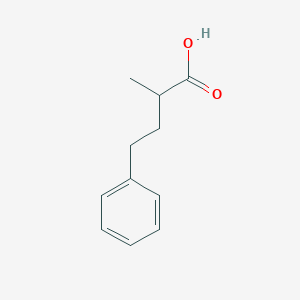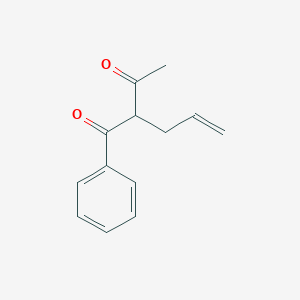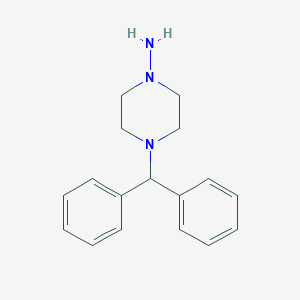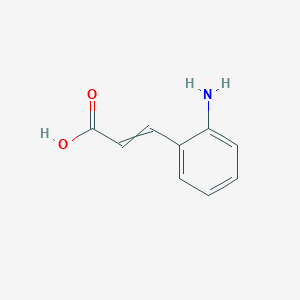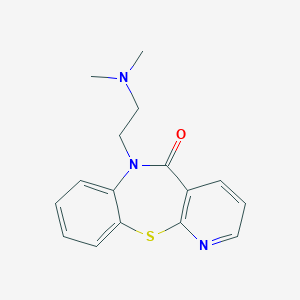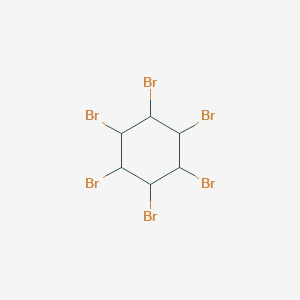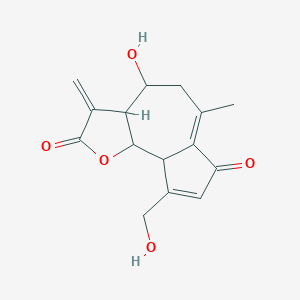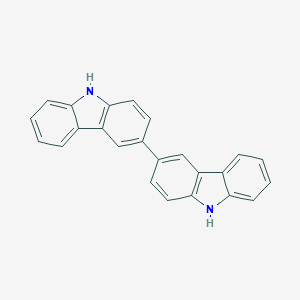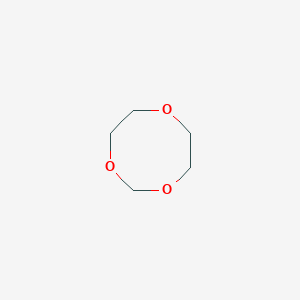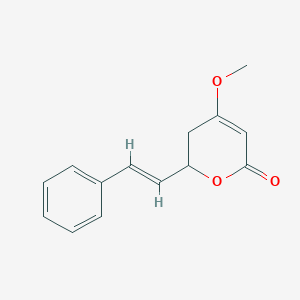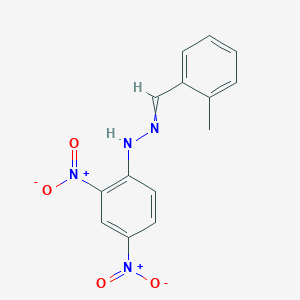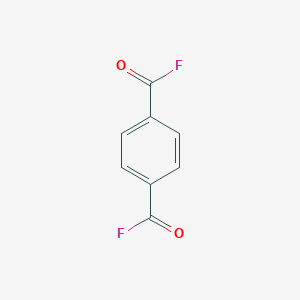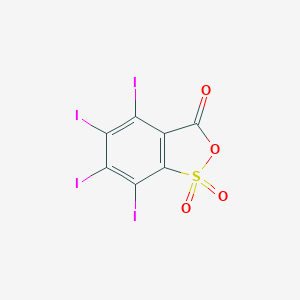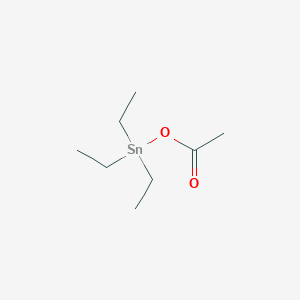
Triethyltin acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyltin acetate (TETA) is a chemical compound that belongs to the organotin family. It is a colorless liquid that is soluble in organic solvents and has a pungent odor. TETA has been widely used in scientific research for its unique properties, including its ability to act as a catalyst in organic reactions and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Triethyltin acetate is not fully understood, but it is believed to act by disrupting cellular processes in cancer cells. Triethyltin acetate has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Triethyltin acetate has been shown to have both biochemical and physiological effects. It has been shown to cause oxidative stress in cells, leading to DNA damage and cell death. Triethyltin acetate has also been shown to affect the immune system, leading to an increase in the production of cytokines and other immune system molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Triethyltin acetate in lab experiments is its ability to act as a catalyst in organic reactions. It is also relatively easy to handle and can be synthesized using readily available materials. However, Triethyltin acetate is highly toxic and must be handled with care. It can also be difficult to work with due to its strong odor and potential for contamination.
Direcciones Futuras
There are many potential future directions for research on Triethyltin acetate. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for Triethyltin acetate in cancer treatment. Other potential future directions include the synthesis of new Triethyltin acetate derivatives with improved properties, and the development of new methods for synthesizing Triethyltin acetate that are more environmentally friendly.
Métodos De Síntesis
Triethyltin acetate can be synthesized through several methods, including the reaction of tin with ethyl acetate in the presence of a catalyst, or the reaction of triethyltin chloride with acetic acid. The synthesis of Triethyltin acetate requires careful handling due to its toxicity.
Aplicaciones Científicas De Investigación
Triethyltin acetate has been extensively studied for its use as a catalyst in organic reactions. It has been shown to be an effective catalyst for the synthesis of various organic compounds, including esters, amides, and ketones. Triethyltin acetate has also been studied for its potential therapeutic uses, including its ability to inhibit the growth of cancer cells.
Propiedades
Número CAS |
1907-13-7 |
|---|---|
Nombre del producto |
Triethyltin acetate |
Fórmula molecular |
C8H18O2Sn |
Peso molecular |
264.94 g/mol |
Nombre IUPAC |
triethylstannyl acetate |
InChI |
InChI=1S/C2H4O2.3C2H5.Sn/c1-2(3)4;3*1-2;/h1H3,(H,3,4);3*1H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
WOUNUBHOYKWRNA-UHFFFAOYSA-M |
SMILES |
CC[Sn](CC)(CC)OC(=O)C |
SMILES canónico |
CC[Sn](CC)(CC)OC(=O)C |
Otros números CAS |
1907-13-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



